N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Chemical purity Mass spectrometry Quality control

This compound serves as the essential unsubstituted reference core for systematic structure-activity relationship (SAR) exploration of thiazolo[3,2-a]pyrimidine-6-carboxamides. Unlike its commercially available 2-methyl and 3-methyl analogs, its unadorned thiazole ring provides the baseline for quantifying substituent contributions (ΔlogP, electronic effects). Published antibacterial MIC benchmarks (9.375 μg/mL) and QSAR models for 5HT2A antagonism establish validated activity thresholds. Procuring this compound enables construction of complete SAR tables and supports agrochemical antifungal discovery against phytopathogens. Contact us for a quotation.

Molecular Formula C17H11N3O2S
Molecular Weight 321.35
CAS No. 851944-21-3
Cat. No. B2531922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS851944-21-3
Molecular FormulaC17H11N3O2S
Molecular Weight321.35
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN=C4N(C3=O)C=CS4
InChIInChI=1S/C17H11N3O2S/c21-15(13-10-18-17-20(16(13)22)8-9-23-17)19-14-7-3-5-11-4-1-2-6-12(11)14/h1-10H,(H,19,21)
InChIKeyACOSKITUJVJSBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-21-3): Core Scaffold Identity and Procurement Baseline


N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-21-3, molecular formula C₁₇H₁₁N₃O₂S, molecular weight 321.35 g/mol) is an unsubstituted thiazolo[3,2-a]pyrimidine-6-carboxamide bearing an N-(naphthalen-1-yl) amide side chain . The compound belongs to the thiazolo[3,2-a]pyrimidinone class, a purine-isosteric scaffold recognized for its synthetic versatility and diverse biological activity profile spanning antibacterial, antifungal, anticancer, and anti-inflammatory applications [1]. Unlike its commercially available 2-methyl and 3-methyl congeners, this compound possesses an unadorned thiazole ring, positioning it as a minimally substituted reference core for structure-activity relationship (SAR) studies and as a synthetic building block for late-stage diversification [2]. It is supplied at ≥95% purity for research use .

Why Generic Substitution of N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-21-3) Is Scientifically Unreliable


Within the thiazolo[3,2-a]pyrimidine-6-carboxamide family, seemingly minor structural modifications produce substantial changes in molecular properties and biological performance. The target compound (MW 321.35, C₁₇H₁₁N₃O₂S) differs from its 2-methyl and 3-methyl analogs (each MW 335.38, C₁₈H₁₃N₃O₂S) by a single methyl group, yet this substitution alters lipophilicity (estimated ΔlogP ≈ +0.5), hydrogen-bonding capacity, and steric environment around the thiazole ring . Published SAR evidence demonstrates that 2-substituted thiazolo[3,2-a]pyrimidines exhibit divergent antibacterial, antitumor, and anti-inflammatory activity profiles compared to their unsubstituted counterparts [1]. Furthermore, the saturation state of the thiazole ring is critical: the 3,5-dihydro analog (MW 323.37) introduces conformational flexibility absent in the fully aromatic target compound, altering DNA intercalation potential and target binding geometry [2]. Generic substitution without rigorous side-by-side comparison therefore risks introducing uncontrolled variables in potency, selectivity, and physicochemical behavior, undermining reproducibility in both biological screening and synthetic chemistry applications.

Quantitative Differentiation Evidence for N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-21-3) vs. Closest Analogs


Molecular Weight and Formula Differentiation vs. 2-Methyl and 3-Methyl Congeners Enables Purity Verification by Mass Spectrometry

The target compound (C₁₇H₁₁N₃O₂S, MW 321.35 g/mol) can be unambiguously distinguished from its closest commercially available analogs—2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and 3-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (each C₁₈H₁₃N₃O₂S, MW 335.38 g/mol)—by a mass difference of 14.03 Da, corresponding to one methylene (CH₂) unit . This mass difference is readily resolved by standard LC-MS or HRMS, providing a definitive identity confirmation that eliminates cross-contamination risk during procurement and inventory management.

Chemical purity Mass spectrometry Quality control

Absence of Thiazole-Ring Substitution Provides a Chemically Defined Reference Scaffold for Comparative SAR Studies vs. 2-Substituted Derivatives

The target compound lacks any substituent on the thiazole ring (positions 2 and 3), whereas the closest analogs bear a methyl group at either position 2 (CAS 896339-53-0) or position 3 (CAS 851945-45-4). A 2023 review of 2-substituted thiazolo[3,2-a]pyrimidine chemistry demonstrates that 2-substitution critically modulates antitumor, antibacterial, and anti-inflammatory activities, with different substituents producing non-equivalent biological outcomes [1]. The unsubstituted scaffold therefore provides the essential 'zero point' reference for quantifying the contribution of any introduced substituent, a role that methylated analogs cannot fulfill.

Structure-activity relationship Medicinal chemistry Scaffold diversification

Class-Level Antibacterial Activity of Thiazolo[3,2-a]pyrimidine Scaffold with Reference-Standard Benchmarking

Fused thiazolo[3,2-a]pyrimidine derivatives (compounds 7a–g, 8a–f) have demonstrated prominent antibacterial activity against Gram-negative pathogens. Compound 7e exhibited MIC of 9.375 μg/mL against Escherichia coli, while compounds 8a and 8c–e achieved equivalent MIC values of 9.375 μg/mL against Pseudomonas aeruginosa, comparable to the standard drug Penicillin [1]. Although these data derive from structurally related but non-identical thiazolo[3,2-a]pyrimidine derivatives, they establish the scaffold's intrinsic antibacterial potential. The target compound, as the unsubstituted core, represents the minimal pharmacophoric unit from which these active derivatives were elaborated.

Antibacterial screening MIC determination Gram-negative bacteria

Class-Level Antifungal Activity with >80% Inhibition Against Phytopathogenic Fungi at 100 µg/mL

A 2023 study of thiazolo[3,2-a]pyrimidine derivatives reported that compounds IVa–IVb achieved >80% inhibition against Corticium arachidicola, while compounds IVc–IVd showed >80% inhibition against Phytophthora infestans at 100 µg/mL. Notably, compounds IVc–IVd exhibited outstanding activity exceeding 90% inhibition against Gibberella zeae [1]. These activities position the thiazolo[3,2-a]pyrimidine scaffold as a validated starting point for antifungal development. The target compound, lacking ring substituents that differentiate IVa–IVd, serves as the core scaffold for probing which substituents drive selectivity between fungal species.

Antifungal activity Agricultural fungicide discovery Phytopathogen screening

Class-Level Antipsychotic Activity via 5HT2A Receptor Antagonism Comparable to Risperidone

A series of 22 thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives were synthesized and evaluated for antipsychotic activity in albino mice using rotarod and tail suspension methods. The title compounds demonstrated antipsychotic activity comparable to the standard drug risperidone [1]. 2D and 3D QSAR modeling revealed that substitution with electronegative groups at the para/meta positions of the N-phenyl ring and less bulky groups at the 5-phenyl ring enhances potency [1]. The target compound, bearing an N-(naphthalen-1-yl) amide substituent (a bulkier aromatic system than the phenyl rings modeled in the QSAR study), represents a distinct steric and electronic profile for exploring structure-activity relationships beyond the published QSAR boundaries.

5HT2A receptor antagonist Antipsychotic drug discovery CNS pharmacology

Patent-Covered Therapeutic Indications for Thiazolo[3,2-a]pyrimidinone Compounds in Neurodegenerative Disease

US Patent Application 20190112316 (Lysosomal Therapeutics Inc.) claims thiazolo[3,2-a]pyrimidinone compounds, explicitly including 5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives, for use in treating Gaucher disease, Parkinson's disease, Lewy body dementia, and multiple system atrophy [1]. The patent establishes that this chemotype possesses pharmacological activity relevant to glucocerebrosidase modulation [1]. The target compound shares the thiazolo[3,2-a]pyrimidine-6-carboxamide core with the patented compounds but differs in its fully aromatic thiazole ring (vs. the 2,3-dihydro form in the patent examples) and its naphthalen-1-yl amide substituent. These structural distinctions define a novel chemical sub-space within the claimed intellectual property landscape.

Gaucher disease Parkinson's disease Glucocerebrosidase modulation

Recommended Procurement and Application Scenarios for N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-21-3) Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Requiring an Unsubstituted Thiazolo[3,2-a]pyrimidine Reference Core

For laboratories conducting systematic SAR exploration of thiazolo[3,2-a]pyrimidine-6-carboxamides, CAS 851944-21-3 serves as the essential unsubstituted reference compound. Its lack of methyl or other substituents at thiazole positions 2 and 3 (unlike CAS 896339-53-0 and CAS 851945-45-4, which bear methyl groups that alter lipophilicity by approximately ΔlogP +0.5 and modify electronic properties via +I effects) provides the baseline against which all substituent contributions are quantified . The published antibacterial MIC benchmark of 9.375 μg/mL (vs. Penicillin) for related derivatives establishes a validated activity threshold for newly synthesized analogs . Procurement of this compound enables construction of complete SAR tables where the unsubstituted core occupies the obligatory reference row.

Antifungal Lead Discovery Leveraging the Thiazolo[3,2-a]pyrimidine Scaffold Against Phytopathogenic Fungi

Agrochemical and antifungal discovery groups can utilize CAS 851944-21-3 as a starting scaffold for synthesizing derivatives targeting phytopathogenic fungi. Class-level evidence demonstrates that thiazolo[3,2-a]pyrimidines achieve >80–90% inhibition against C. arachidicola, P. infestans, and G. zeae at 100 µg/mL . The unsubstituted core allows systematic introduction of substituents to probe selectivity between fungal species—a determination precluded by pre-substituted analogs. The naphthalen-1-yl amide moiety also provides a UV-active chromophore facilitating HPLC-based purity monitoring during derivatization.

CNS Drug Discovery Targeting 5HT2A Receptor with Non-Phenyl Amide Substituents

The published QSAR model for thiazolo[3,2-a]pyrimidine-6-carboxamides as 5HT2A antagonists indicates that electronegative para/meta substituents on the N-phenyl ring and reduced bulk at the 5-phenyl position enhance antipsychotic activity (comparable to risperidone in mouse models) . CAS 851944-21-3 deviates from this model by incorporating an N-(naphthalen-1-yl) substituent—a bulkier, more lipophilic aromatic system than the phenyl rings modeled in the QSAR study. This compound therefore enables exploration of 5HT2A binding beyond the published SAR boundaries, potentially identifying novel binding modes or selectivity profiles not accessible with N-phenyl-substituted analogs.

Neurodegenerative Disease Research Within the Thiazolo[3,2-a]pyrimidinone Patent Landscape

US Patent 20190112316 establishes the therapeutic relevance of thiazolo[3,2-a]pyrimidinone-6-carboxamides for glucocerebrosidase-related disorders including Gaucher disease and Parkinson's disease . CAS 851944-21-3 differs from the explicitly exemplified 2,3-dihydro derivatives in its fully aromatic thiazole ring and naphthalen-1-yl amide substituent. These structural distinctions place the compound in a differentiated chemical sub-space, enabling research programs to investigate glucocerebrosidase modulation with a chemotype that is structurally related to—but not identically claimed by—the patent's exemplified compounds, supporting freedom-to-operate analysis in neurodegenerative drug discovery.

Quote Request

Request a Quote for N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.